molecular formula C14H19NO3 B042105 (2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester CAS No. 245467-31-6

(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester

Cat. No.: B042105
CAS No.: 245467-31-6
M. Wt: 249.3 g/mol
InChI Key: PZPCPVYMFCODPJ-RMKNXTFCSA-N
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Description

(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and a phenyl group attached to a propenoic acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester typically involves the reaction of 4-hydroxybenzaldehyde with 2-(dimethylamino)ethyl chloride in the presence of a base to form the intermediate 4-[2-(dimethylamino)ethoxy]benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with methyl acrylate in the presence of a base such as piperidine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving cell signaling and receptor interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The ethoxy and phenyl groups may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethyl methacrylate hydrochloride
  • (Methylamino)acetaldehyde dimethyl acetal
  • 2-(Dimethylamino)ethyl methacrylate

Uniqueness

(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the dimethylamino and ethoxy groups, along with the phenyl ring, makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

methyl (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-15(2)10-11-18-13-7-4-12(5-8-13)6-9-14(16)17-3/h4-9H,10-11H2,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPCPVYMFCODPJ-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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